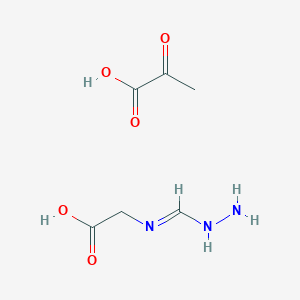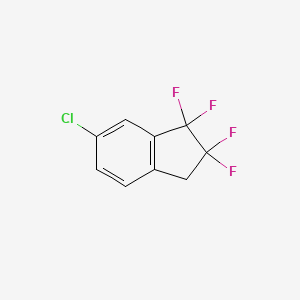
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound that features a benzoic acid moiety and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonds and hydrophobic interactions . These interactions enable the compound to bind to specific proteins and enzymes, influencing various biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound with a similar bromophenyl group but lacking the additional methylidenepent-4-en-2-ol moiety.
5-(4-Bromophenyl)oxazole-2-propionic acid: Another compound with a bromophenyl group, used in biochemistry and materials science.
Uniqueness
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is unique due to its complex structure, which combines a benzoic acid moiety with a bromophenyl group and a methylidenepent-4-en-2-ol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
835651-55-3 |
|---|---|
Molekularformel |
C19H19BrO3 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol |
InChI |
InChI=1S/C12H13BrO.C7H6O2/c1-9(10(2)14)3-4-11-5-7-12(13)8-6-11;8-7(9)6-4-2-1-3-5-6/h3-8,10,14H,1H2,2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
WQCOTHWXBOJVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C=CC1=CC=C(C=C1)Br)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)


![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)

![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)


